

Spectroscopic Unveiling of 4-Chloro-2,3-dihydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-Chloro-2,3-dihydroxybenzoic acid
CAS No.:	27864-01-3
Cat. No.:	B2965640

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **4-Chloro-2,3-dihydroxybenzoic acid**. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to present a robust and scientifically grounded spectroscopic profile.

Introduction

4-Chloro-2,3-dihydroxybenzoic acid (C₇H₅ClO₄, Monoisotopic Mass: 187.98764 Da) is a substituted aromatic carboxylic acid.^[1] Its structure, featuring a chlorinated and dihydroxylated benzene ring attached to a carboxyl group, suggests potential applications in medicinal chemistry and materials science, where such substituted benzoic acids are common pharmacophores and building blocks. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed interpretation of its

predicted spectroscopic data, grounded in the fundamental principles of each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-Chloro-2,3-dihydroxybenzoic acid**, both ^1H and ^{13}C NMR are crucial for confirming the substitution pattern on the aromatic ring.

Methodology for NMR Data Acquisition (General Protocol)

A standardized protocol for acquiring NMR spectra for substituted benzoic acids is as follows:

Caption: General workflow for IR spectroscopy of solid samples.

Predicted IR Spectral Data and Interpretation

Table 3: Predicted IR Absorption Bands for **4-Chloro-2,3-dihydroxybenzoic acid**

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity/Description
3300 - 2500	O-H Stretch	Carboxylic Acid & Phenolic -OH	Very Broad, Strong
3100 - 3000	C-H Stretch	Aromatic	Weak to Medium
1700 - 1670	C=O Stretch	Carboxylic Acid	Very Strong, Sharp
1600 - 1450	C=C Stretch	Aromatic Ring	Medium, Multiple Bands
1440 - 1395	O-H Bend	Carboxylic Acid/Phenol	Medium
1320 - 1210	C-O Stretch	Carboxylic Acid/Phenol	Strong
~1100	C-Cl Stretch	Aryl Halide	Medium to Strong
900 - 675	C-H Out-of-Plane Bend	Aromatic Ring	Medium to Strong

Justification of Predictions:

- O-H Stretching: Due to extensive intermolecular hydrogen bonding of both the carboxylic acid and phenolic hydroxyl groups, a very broad and intense absorption band is expected in the 3300-2500 cm⁻¹ region. [2]* C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid is predicted to appear around 1700-1670 cm⁻¹. Conjugation with the aromatic ring may slightly lower this frequency.
- Aromatic C=C Stretching: Multiple bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
- C-O Stretching: Strong bands corresponding to the C-O stretching of the carboxylic acid and phenolic groups are expected between 1320 and 1210 cm⁻¹.

- C-Cl Stretching: The carbon-chlorine stretching vibration for an aryl chloride typically appears in the region of 1100 cm^{-1} .
- Aromatic C-H Bending: The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Methodology for MS Data Acquisition (General Protocol)

Electrospray ionization (ESI) is a suitable technique for analyzing polar molecules like **4-Chloro-2,3-dihydroxybenzoic acid**, often coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Caption: General workflow for Mass Spectrometry analysis using ESI.

Predicted Mass Spectral Data and Interpretation

The predicted mass spectrum of **4-Chloro-2,3-dihydroxybenzoic acid** will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

Table 4: Predicted m/z Values for Major Ions of **4-Chloro-2,3-dihydroxybenzoic acid**

Ion	Predicted m/z (^{35}Cl)	Predicted m/z (^{37}Cl)	Mode
$[\text{M}-\text{H}]^-$	186.98036	188.97741	Negative ESI
$[\text{M}+\text{H}]^+$	188.99492	190.99197	Positive ESI
$[\text{M}+\text{Na}]^+$	210.97686	212.97391	Positive ESI
$[\text{M}-\text{H}-\text{CO}_2]^-$	142.98576	144.98281	Negative ESI

Justification of Predictions:

- **Molecular Ion:** In negative ion mode, the deprotonated molecule $[M-H]^-$ is expected to be a prominent ion. [1] In positive ion mode, the protonated molecule $[M+H]^+$ and sodium adduct $[M+Na]^+$ are likely to be observed. The presence of the chlorine isotope pattern will be a key identifier.
- **Fragmentation:** A common fragmentation pathway for benzoic acids in negative ion ESI-MS is the loss of carbon dioxide (CO_2 , 44 Da) from the deprotonated molecular ion. [3] This would result in a fragment ion at m/z 142.98576 for the ^{35}Cl isotopologue. In positive ion mode, the loss of water (H_2O , 18 Da) from the protonated molecule is a possible fragmentation pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of **4-Chloro-2,3-dihydroxybenzoic acid**. By integrating data from NMR, IR, and MS, a comprehensive structural profile can be established. The predicted data, justified by comparison with structurally similar compounds and fundamental spectroscopic principles, serves as a valuable resource for the identification and characterization of this compound in various research and development settings. Experimental verification of these predictions will be a crucial next step in solidifying our understanding of this molecule's chemical properties.

References

- PubChem. **4-chloro-2,3-dihydroxybenzoic acid**. Available from: [\[Link\]](#)
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid $C_7H_6O_2$ C_6H_5COOH low/high resolution analysis ... Available from: [\[Link\]](#)
- Specac Ltd. Interpreting Infrared Spectra. Available from: [\[Link\]](#)

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Sources

- [1. PubChemLite - 4-chloro-2,3-dihydroxybenzoic acid \(C7H5ClO4\) \[pubchemlite.lcsb.uni.lu\]](#)
- [2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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